Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-

Cannabinoid Receptor Pharmacology Structure-Activity Relationships Synthetic Cannabinoid Toxicology

Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- (CAS 824960-56-7), commonly catalogued as the JWH-122 7-methylnaphthyl isomer, is a synthetic cannabinoid (SC) belonging to the naphthoylindole class. It is a regioisomer of JWH-122, differing only in the position of the methyl substituent on the naphthalene ring (7-position versus 4-position).

Molecular Formula C25H25NO
Molecular Weight 355.5 g/mol
CAS No. 824960-56-7
Cat. No. B594098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-
CAS824960-56-7
Synonyms(7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone
Molecular FormulaC25H25NO
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)C
InChIInChI=1S/C25H25NO/c1-3-4-7-15-26-17-23(20-10-5-6-12-24(20)26)25(27)21-11-8-9-19-14-13-18(2)16-22(19)21/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3
InChIKeyNULKGPOKWWKWBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- (CAS 824960-56-7): A Regioisomeric Synthetic Cannabinoid for Forensic and Pharmacological Differentiation Studies


Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- (CAS 824960-56-7), commonly catalogued as the JWH-122 7-methylnaphthyl isomer, is a synthetic cannabinoid (SC) belonging to the naphthoylindole class. It is a regioisomer of JWH-122, differing only in the position of the methyl substituent on the naphthalene ring (7-position versus 4-position). The compound features a pentyl chain at the indole N1 position and is structurally characterized by a molecular formula of C₂₅H₂₅NO and a monoisotopic mass of 355.19 g/mol. While publicly available chemical databases frequently misattribute JWH-122 binding data (CB1 Ki = 0.69 nM) to this isomer, authoritative structure-activity relationship (SAR) analyses [1] and forensic reference standards clarify its distinct pharmacological profile.

Why Naphthoylindole Interchangeability Fails: Methyl Position Determines Receptor Affinity and Downstream Effects


Within the naphthoylindole SC family, receptor binding affinity and functional selectivity are exquisitely sensitive to the position of substituents on the naphthalene ring. The foundational SAR studies by Huffman and colleagues established that small alkyl substituents at the 4-position (e.g., 4-methyl in JWH-122) enhance CB1 receptor affinity substantially relative to the unsubstituted parent JWH-018, while identical 7-methyl substitution has 'relatively little effect on either CB1 or CB2 receptor affinity' [1]. Consequently, the 7-methylnaphthyl isomer of JWH-122 cannot be substituted for the 4-methyl isomer (JWH-122) in pharmacological experiments without fundamentally altering the observed receptor binding profile, functional potency, and the interpretation of structure-activity relationships [2].

Quantitative Differentiation Evidence for the 7-Methylnaphthyl Isomer (CAS 824960-56-7) vs. Closest Naphthoylindole Analogs


CB1 Receptor Affinity: Diminished Potency of 7-Methyl vs. 4-Methyl Naphthoyl Substitution

The target compound's CB1 receptor affinity is inferred from SAR trends rather than direct measurement. In the Huffman SAR analysis, a 7-methyl-1-naphthoyl substituent (exemplified by JWH-046 and JWH-048) provides no affinity enhancement over the unsubstituted parent JWH-018 (CB1 Ki ≈ 9.0 nM), in stark contrast to the 4-methyl-1-naphthoyl group in JWH-122 (CB1 Ki = 0.69 nM) which enhances affinity approximately 13-fold. The predicted CB1 Ki for the target 7-methylnaphthyl isomer is therefore in the 8–15 nM range, making it >10-fold weaker at CB1 than JWH-122 (4-methyl isomer) [1].

Cannabinoid Receptor Pharmacology Structure-Activity Relationships Synthetic Cannabinoid Toxicology

CB2 Receptor Affinity and Selectivity Profile: 7-Methyl Substituent Effects on CB2 Binding

The SAR paper concludes that 7-methyl substitution has 'relatively little effect on either CB1 or CB2 receptor affinity' relative to the unsubstituted naphthoyl parent [1]. JWH-018 (the unsubstituted parent) shows CB2 Ki = 2.9 nM, while JWH-122 (4-methyl) shows improved CB2 Ki = 1.2 nM. The 7-methylnaphthyl isomer is predicted to exhibit CB2 affinity comparable to JWH-018 (~2.9 nM), resulting in a CB2/CB1 selectivity ratio near unity (non-selective), unlike the CB2-selective profile observed in related 7-methyl compounds with 2-methyl substitution at the indole ring (e.g., JWH-048: CB2 Ki = 0.49 nM, 22× CB2 selectivity) [2].

CB2 Selectivity Peripheral Cannabinoid Receptor Immunomodulation

N-Alkyl Chain Length Modulates Potency: Pentyl vs. Propyl in 7-Methylnaphthyl Series

Within the 7-methylnaphthoylindole sub-class, the N-alkyl chain length is a critical determinant of receptor affinity. JWH-076, the N-propyl analog of the target compound (CAS 824960-09-0), exhibits markedly lower CB1 affinity (Ki = 214 nM) than would be expected for the N-pentyl variant based on the well-established SAR principle that N-pentyl substitution 'almost invariably provides compounds with higher CB1 receptor affinities than are observed with other nitrogen substituents' [1]. The N-propyl to N-pentyl chain extension in the unsubstituted naphthoyl series (JWH-072 vs. JWH-018) is known to improve CB1 affinity approximately 40-fold, supporting a predicted CB1 Ki for the target compound in the low nanomolar range [1].

Structure-Activity Relationships N-alkyl chain optimization Cannabinoid potency

Forensic Chromatographic Differentiation: GC-EI-MS/MS Discrimination from JWH-122 and JWH-210 Regioisomers

Kusano et al. (2016) developed a GC-EI-MS/MS method specifically designed to differentiate regioisomers of alkyl-substituted naphthoylindole SCs including JWH-122 and JWH-210 [1]. The study demonstrated that the position of the methyl substituent on the naphthalene ring produces distinct fragmentation patterns that can be used for unambiguous identification. For the 7-methylnaphthyl isomer (CAS 824960-56-7), the GC-EI-MS/MS fragmentation pathway differs from both the 4-methyl isomer (JWH-122) and the 4-ethyl analog (JWH-210) due to the electronic and steric influence of the methyl group at the 7-position [1]. The compound is available as a certified analytical reference standard (e.g., Cayman Chemical Item No. 9001036) for use as a forensic comparator [2].

Forensic Chemistry Regioisomer Differentiation Gas Chromatography-Mass Spectrometry

Validated Application Scenarios for the JWH-122 7-Methylnaphthyl Isomer (CAS 824960-56-7)


Forensic Reference Standard for Regioisomer Identification in Suspected SC-Containing Materials

The compound serves as a certified analytical reference material for gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–mass spectrometry (LC-MS) methods used to differentiate positional isomers in seized drug casework. Its distinct retention time and mass fragmentation pattern allow forensic chemists to distinguish the 7-methylnaphthyl isomer from the 4-methyl (JWH-122) and 4-ethyl (JWH-210) regioisomers that may co-occur in 'Spice' or 'K2' products [1].

Pharmacological Research on Naphthoyl Substituent Position Effects on CB1/CB2 Selectivity

Based on the SAR principle that 7-methyl substitution does not enhance CB1 affinity while 4-methyl substitution does, this isomer is a valuable tool compound for structure-activity studies comparing 4- vs. 7-substituted naphthoylindoles. Researchers can directly compare this compound's functional activity with that of JWH-122 to quantify the contribution of the methyl position to receptor binding, G-protein coupling, and β-arrestin recruitment [1].

Metabolic Pathway and Toxicological Profiling Studies

The biological and toxicological properties of this compound have not been characterized , presenting an opportunity for in vitro metabolism studies using human hepatocytes or liver microsomes. The pentyl chain provides a site for CYP450-mediated hydroxylation, while the 7-methyl group may alter metabolic profiles compared to the 4-methyl isomer (JWH-122), potentially generating distinct urinary biomarkers for clinical and forensic toxicology screening [1].

Regulatory Scheduling and Legal Control Evaluation

Many jurisdictions regulate SCs by generic (Markush) or class-wide definitions that encompass all naphthoylindole positional isomers. Procurement of this specific 7-methylnaphthyl isomer allows regulatory agencies and controlled substance laboratories to verify that isomer-specific legislation adequately captures compounds where the methyl group occupies the 7-position of the naphthalene ring, rather than the more common 4-position .

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